molecular formula C21H22N2O5 B252867 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B252867
Poids moléculaire: 382.4 g/mol
Clé InChI: MRBTUOWPDXMCSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, also known as SU6656, is a synthetic compound that belongs to the family of indolinone-based tyrosine kinase inhibitors. It was first discovered by scientists at Sugen Inc. in 1999 and has since been extensively studied for its potential therapeutic applications in cancer treatment.

Mécanisme D'action

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one exerts its anticancer effects by inhibiting the activity of Src family kinases, which are known to play a critical role in cancer cell growth and proliferation. Src kinases are involved in several signaling pathways that regulate cell proliferation, survival, migration, and invasion. By inhibiting the activity of Src kinases, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one can block these signaling pathways and inhibit cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer effects, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have several other biochemical and physiological effects. It has been shown to inhibit the activity of several other kinases, including Abl, Lck, and Lyn, which are involved in various cellular processes. 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is its specificity for Src family kinases. Unlike other tyrosine kinase inhibitors, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one does not inhibit the activity of other kinases such as EGFR or VEGFR. This specificity makes it an attractive candidate for cancer treatment. However, one of the limitations of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is its poor solubility in water, which can make it difficult to use in some lab experiments.

Orientations Futures

There are several future directions for research on 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective Src inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one treatment. Additionally, the combination of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one with other anticancer agents is an area of active research, as it may enhance its anticancer effects.

Méthodes De Synthèse

The synthesis of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one involves a multistep process that begins with the reaction of 2-bromo-4'-methoxyacetophenone with morpholine to form 2-(4-morpholinyl)-4'-methoxyacetophenone. This intermediate is then reacted with 2-nitrobenzaldehyde to form 3-(2-bromoacetyl)-4'-methoxy-2-nitroacetophenone. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by cyclization to form 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one.

Applications De Recherche Scientifique

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including Src, Fyn, and Yes, which are known to play a critical role in cancer cell growth and proliferation. In preclinical studies, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer.

Propriétés

Nom du produit

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Formule moléculaire

C21H22N2O5

Poids moléculaire

382.4 g/mol

Nom IUPAC

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)indol-2-one

InChI

InChI=1S/C21H22N2O5/c24-18-8-4-1-5-15(18)19(25)13-21(27)16-6-2-3-7-17(16)23(20(21)26)14-22-9-11-28-12-10-22/h1-8,24,27H,9-14H2

Clé InChI

MRBTUOWPDXMCSA-UHFFFAOYSA-N

SMILES

C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4O)O

SMILES canonique

C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.